molecular formula C37H28N2O B3050785 Bis(4-(diphenylamino)phenyl)methanone CAS No. 2873-76-9

Bis(4-(diphenylamino)phenyl)methanone

Cat. No.: B3050785
CAS No.: 2873-76-9
M. Wt: 516.6 g/mol
InChI Key: CKWRKMQGPPYFQH-UHFFFAOYSA-N
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Description

Bis(4-(diphenylamino)phenyl)methanone, also known as 4,4’-bis(diphenylamino)benzophenone, is an organic compound with the molecular formula C37H28N2O. It is a derivative of benzophenone, where two diphenylamino groups are attached to the para positions of the phenyl rings. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(diphenylamino)phenyl)methanone typically involves the reaction of 4-bromo-N,N-diphenylaniline with benzophenone in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, which is a common method for forming carbon-carbon bonds in organic synthesis. The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the compound is achieved through recrystallization or column chromatography to ensure high purity, which is crucial for its applications in optoelectronics.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the diphenylamino groups, leading to the formation of radical cations.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ceric ammonium nitrate (CAN).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products:

    Oxidation: Radical cations and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized benzophenone derivatives.

Scientific Research Applications

Bis(4-(diphenylamino)phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.

    Medicine: Explored for its potential in photodynamic therapy (PDT) for cancer treatment.

    Industry: Widely used in the development of OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices due to its excellent electron-transporting properties.

Mechanism of Action

The mechanism of action of Bis(4-(diphenylamino)phenyl)methanone in optoelectronic devices involves its ability to transport electrons efficiently. The diphenylamino groups enhance the electron-donating properties of the compound, facilitating charge transfer processes. In biological applications, its fluorescent properties are utilized for imaging, where it interacts with specific molecular targets to emit light upon excitation.

Comparison with Similar Compounds

  • Bis(4-(dimethylamino)phenyl)methanone
  • Bis(4-(diethylamino)phenyl)methanone
  • 4,4’-bis(diphenylamino)benzophenone

Comparison: Bis(4-(diphenylamino)phenyl)methanone is unique due to its specific electronic properties conferred by the diphenylamino groups. Compared to its dimethylamino and diethylamino analogs, it exhibits higher electron-donating ability and better performance in optoelectronic applications. Its larger molecular size also contributes to its stability and efficiency in devices like OLEDs.

Properties

IUPAC Name

bis[4-(N-phenylanilino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H28N2O/c40-37(29-21-25-35(26-22-29)38(31-13-5-1-6-14-31)32-15-7-2-8-16-32)30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWRKMQGPPYFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518118
Record name Bis[4-(diphenylamino)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2873-76-9
Record name Bis[4-(diphenylamino)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2873-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[4-(diphenylamino)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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